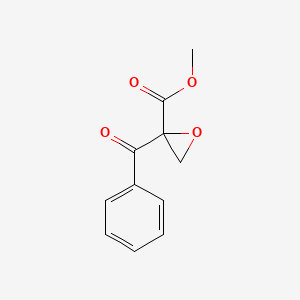![molecular formula C13H13Cl2O4S- B14269879 2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate CAS No. 136865-47-9](/img/structure/B14269879.png)
2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate is an organic compound characterized by the presence of a dichlorophenyl group, a sulfanyl group, and a methoxy-oxopentanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate typically involves the following steps:
Formation of the Dichlorophenyl Sulfanyl Intermediate: This step involves the reaction of 3,5-dichlorophenyl thiol with a suitable alkylating agent to form the dichlorophenyl sulfanyl intermediate.
Esterification: The intermediate is then reacted with 5-methoxy-5-oxopentanoic acid under esterification conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the oxopentanoate moiety can be reduced to form alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dichlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the sulfanyl group can form covalent bonds with nucleophilic residues. The oxopentanoate moiety can participate in hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-oxopentanoate
- 2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxobutanoate
Uniqueness
2-{[(3,5-Dichlorophenyl)sulfanyl]methyl}-5-methoxy-5-oxopentanoate is unique due to the presence of the methoxy group in the oxopentanoate moiety, which can influence its reactivity and interactions with other molecules. This compound’s specific combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.
Eigenschaften
CAS-Nummer |
136865-47-9 |
|---|---|
Molekularformel |
C13H13Cl2O4S- |
Molekulargewicht |
336.2 g/mol |
IUPAC-Name |
2-[(3,5-dichlorophenyl)sulfanylmethyl]-5-methoxy-5-oxopentanoate |
InChI |
InChI=1S/C13H14Cl2O4S/c1-19-12(16)3-2-8(13(17)18)7-20-11-5-9(14)4-10(15)6-11/h4-6,8H,2-3,7H2,1H3,(H,17,18)/p-1 |
InChI-Schlüssel |
FXNYVVFXKHIUBI-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)CCC(CSC1=CC(=CC(=C1)Cl)Cl)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


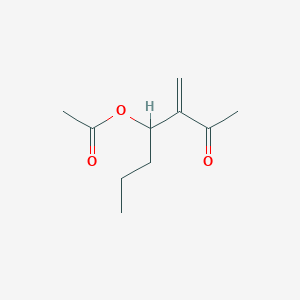

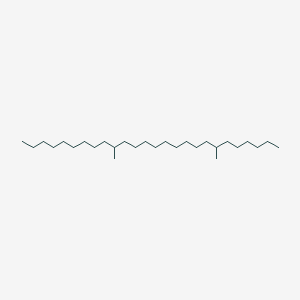
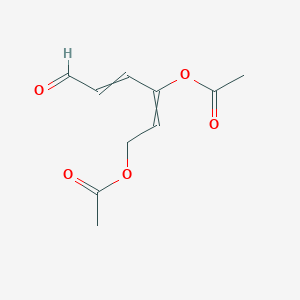
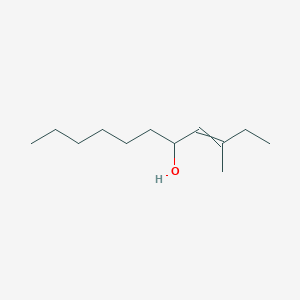
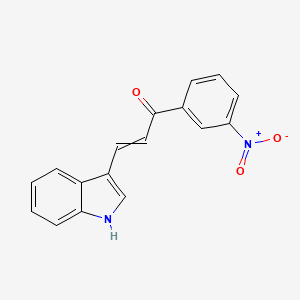
![(2S)-2-Amino-5-[carboxy(2-nitrophenyl)methoxy]-5-oxopentanoate](/img/structure/B14269865.png)

![[Bis(4-methoxyphenyl)(phenyl)methoxy]acetic acid](/img/structure/B14269869.png)

![3-[(2S)-1-Methylpyrrolidin-2-YL]-1-octylpyridin-1-ium iodide](/img/structure/B14269890.png)

![1-[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]propan-1-one](/img/structure/B14269901.png)
